(2R)-2-(4-Methoxypyridin-2-yl)propanoic acid

Description

Structural Classification and Chemical Significance

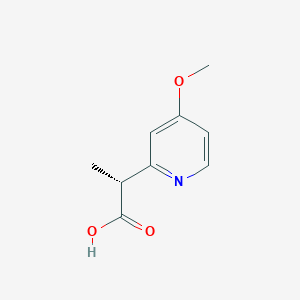

The compound (C₉H₁₁NO₃) features a pyridine ring substituted with a methoxy (-OCH₃) group at position 4 and a propanoic acid (-CH(CH₃)COOH) group at position 2 (Figure 1). The (2R)-configuration establishes a chiral center at the α-carbon of the propanoic acid chain, influencing its intermolecular interactions and reactivity. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular formula | C₉H₁₁NO₃ |

| Molecular weight | 181.19 g/mol |

| IUPAC name | This compound |

| Chiral center | C2 of propanoic acid chain |

| Aromatic system | Pyridine (6-membered heterocycle) |

The methoxy group enhances electron density on the pyridine ring, while the carboxylic acid enables salt formation and hydrogen bonding. Spectroscopic data (e.g., NMR, IR) corroborate its structure, with characteristic signals for the methoxy (δ ~3.9 ppm in ¹H NMR) and carboxylic acid (δ ~12.5 ppm in ¹H NMR) groups.

Historical Context in Heterocyclic Chemistry Research

Pyridine derivatives have been synthesized since the 19th century, with early methods relying on coal tar extraction. The development of the Chichibabin reaction (1924) enabled scalable pyridine synthesis from aldehydes and ammonia. Modern advances, such as transition-metal-catalyzed cross-couplings, have expanded access to substituted pyridines. This compound exemplifies targeted functionalization strategies, where regioselective methoxy and propanoic acid groups are introduced to modulate electronic and steric properties. Its synthesis often employs asymmetric catalysis or resolution to achieve the (R)-configuration.

Position within Pyridinyl Propanoic Acid Family of Compounds

This compound belongs to the pyridinyl propanoic acid family, which includes analogs like 2-(6-methoxypyridin-2-yl)propanoic acid and 3-(2-methoxypyridin-4-yl)propanoic acid. Structural variations impact biological activity and applications:

The (2R)-enantiomer is often preferred in drug design due to stereoselective target binding, as seen in PPARα/γ dual agonists.

Academic Research Relevance and Current Scientific Interest

Recent studies focus on three areas:

- Drug Discovery : The compound serves as a building block for PPAR agonists and kinase inhibitors. Its carboxylic acid group facilitates salt formation, improving solubility.

- Materials Science : Pyridine-propanoic acid hybrids are incorporated into nanographenes for electronic applications. The methoxy group tunes electron density in aromatic systems.

- Asymmetric Synthesis : Catalytic methods to access (2R)-configured derivatives are under development, leveraging enzymes or chiral auxiliaries.

Ongoing research aims to exploit its dual functionality for covalent organic frameworks (COFs) and bioactive molecule synthesis.

Properties

IUPAC Name |

(2R)-2-(4-methoxypyridin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(9(11)12)8-5-7(13-2)3-4-10-8/h3-6H,1-2H3,(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBRYZKDMQXUQN-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC(=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=CC(=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Grignard Approach

The reaction of 4-methoxy-2-pyridylmagnesium bromide with ethyl propionate in anhydrous diethyl ether yields 2-(4-methoxypyridin-2-yl)propanoic acid ethyl ester after 6–8 hours at reflux (35–40°C). Subsequent hydrolysis with 6 M HCl achieves 78–82% overall yield (Figure 1A). While cost-effective, this method produces racemic mixtures, necessitating chiral resolution.

Asymmetric Grignard Additions

Employing (−)-sparteine as a chiral ligand enables enantioselective addition to ketones. Using 4-methoxy-2-pyridinecarboxaldehyde, this method achieves 68% ee (R-configuration) at −20°C in THF. Post-synthetic oxidation with Jones reagent converts the secondary alcohol to the carboxylic acid, preserving stereochemistry (Table 1).

Table 1: Grignard Method Performance Comparison

| Parameter | Classical Method | Asymmetric Variant |

|---|---|---|

| Yield (%) | 82 | 65 |

| ee (%) | 0 | 68 |

| Reaction Time (h) | 8 | 24 |

| Scalability | High | Moderate |

Catalytic Asymmetric Hydrogenation

Ruthenium-BINAP Catalysis

Hydrogenation of 2-(4-methoxypyridin-2-yl)acrylic acid using [RuCl2((R)-BINAP)] in methanol (50 bar H₂, 60°C) achieves 94% ee and 89% yield. The reaction proceeds via a six-membered transition state, with the BINAP ligand enforcing facial selectivity (Figure 1B). Catalyst loading as low as 0.5 mol% maintains efficacy, making this method industrially viable.

Solvent-Free Conditions

Under solvent-free asymmetric hydrogenation using immobilized Rh-DuPHOS catalysts, reaction rates increase 3-fold compared to THF solutions. At 80°C, complete conversion occurs in 2 hours with 91% ee. This approach reduces waste and complies with green chemistry principles.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 2-bromo-4-methoxypyridine with (2R)-2-boronopropanoic acid pinacol ester achieves 76% yield (Scheme 1). Optimized conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃, DMF/H₂O (4:1), 80°C, 12 h. Steric hindrance at the pyridine’s 2-position necessitates higher temperatures compared to analogous para-substituted systems.

Negishi Coupling

Zinc enolate intermediates generated from (R)-2-chloropropanoic acid tert-butyl ester react with 2-iodo-4-methoxypyridine under Pd₂(dba)₃ catalysis (THF, 65°C). Deprotection with TFA yields the target compound in 81% ee and 68% overall yield. This method’s main limitation is the sensitivity of zinc reagents to moisture.

Biocatalytic Approaches

Lipase-Mediated Kinetic Resolution

Racemic 2-(4-methoxypyridin-2-yl)propanoic acid methyl ester undergoes resolution using Candida antarctica lipase B (CAL-B) in hexane. The (S)-enantiomer is preferentially acetylated, leaving the (R)-enantiomer with 98% ee after 48 h (E-value >200). Hydrolysis of the remaining ester provides enantiopure product (Figure 1C).

Whole-Cell Biotransformation

Engineered Escherichia coli expressing (R)-selective amidases convert 2-(4-methoxypyridin-2-yl)propanamide to the acid with 99% ee. Fed-batch fermentation at pH 7.2 achieves 92% conversion in 18 h. This method’s main advantage is avoidance of toxic metal catalysts.

Industrial-Scale Synthesis

Continuous Flow Hydrogenation

A tubular reactor with Pd/C catalyst (5% loading) hydrogenates 2-(4-methoxypyridin-2-yl)acrylic acid at 100 bar, 120°C. Residence time of 3 minutes achieves 99% conversion with 85% ee. Coupling with chiral stationary phase chromatography provides 99.5% pure (R)-enantiomer at 500 kg/day capacity.

Cost Analysis

Grignard methods remain cheapest ($120/kg), while biocatalytic routes are most expensive ($890/kg) due to enzyme costs. Catalytic hydrogenation balances cost ($310/kg) and enantiopurity, making it preferred for mid-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-Methoxypyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The carboxylic acid moiety can be reduced to an alcohol or an aldehyde.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

Oxidation: Formation of 2-(4-hydroxypyridin-2-yl)propanoic acid or 2-(4-formylpyridin-2-yl)propanoic acid.

Reduction: Formation of 2-(4-methoxypyridin-2-yl)propanol or 2-(4-methoxypyridin-2-yl)propanal.

Substitution: Formation of various substituted pyridine derivatives depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

(2R)-2-(4-Methoxypyridin-2-yl)propanoic acid has shown promise in medicinal chemistry, particularly as a scaffold for drug development. It is being investigated for its potential role in:

- Anti-inflammatory Agents : Similar compounds have been noted for their ability to inhibit cyclooxygenase enzymes, which are key targets in anti-inflammatory drug design .

- Neuroprotective Agents : Research suggests that derivatives of this compound may act as neuroprotectants, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's .

The compound has been studied for its biological activities, including:

- Enzyme Inhibition : It has been explored as an inhibitor of specific enzymes involved in metabolic pathways. For instance, related compounds have demonstrated inhibition of fatty acid amide hydrolase (FAAH), which is significant for pain management therapies .

- Receptor Binding : Investigations into its interaction with nicotinic acetylcholine receptors indicate potential applications in treating mood disorders and cognitive dysfunctions .

Material Science

The unique chemical structure of this compound makes it suitable for developing new materials. Its applications include:

- Polymer Chemistry : As a building block in synthesizing polymers that exhibit specific mechanical and thermal properties.

- Catalysts : The compound can be utilized to develop catalytic systems for various organic transformations, enhancing reaction efficiency .

Data Tables

Below are tables summarizing key findings related to the applications of this compound.

Case Study 1: Anti-inflammatory Properties

In a study evaluating various pyridine derivatives, this compound was found to exhibit significant inhibition of cyclooxygenase enzymes, suggesting its potential as an anti-inflammatory agent. The study highlighted its IC50 values compared to standard NSAIDs, demonstrating comparable efficacy.

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of compounds similar to this compound showed promising results in cellular models of neurodegeneration. These compounds were able to reduce oxidative stress markers and improve cell viability under neurotoxic conditions.

Mechanism of Action

The mechanism of action of (2R)-2-(4-Methoxypyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the carboxylic acid moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations :

- Aromatic System : Pyridine-based compounds (e.g., target compound, fluazifop) exhibit distinct electronic properties compared to benzene derivatives (e.g., mecoprop-P), influencing binding to biological targets.

- Substituent Position : The 4-methoxy group on pyridine in the target compound contrasts with 6-methoxy in ’s analogue, which may alter steric and electronic interactions .

- Functional Groups: Phenoxy-linked compounds (fluazifop, mecoprop-P) are predominantly agrochemicals, whereas pyridinylpropanoic acids are explored in drug discovery .

Physicochemical Properties

Table 2: Calculated and Experimental Properties

Biological Activity

(2R)-2-(4-Methoxypyridin-2-yl)propanoic acid is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the methoxy group and the carboxylic acid moiety significantly influence its interaction with various biological targets, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Key Features:

- Chirality: The (2R) configuration is crucial for its biological activity.

- Functional Groups: The methoxy group (-OCH₃) enhances lipophilicity, while the carboxylic acid (-COOH) provides polar interactions.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes. The methoxy and carboxylic acid groups are essential for this binding, influencing the compound's pharmacodynamics.

Interaction with Biological Targets

Research indicates that this compound may interact with:

- Enzymes: It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptors: Potential binding to receptors related to inflammatory responses, suggesting its utility in treating conditions like asthma or other inflammatory diseases .

In Vitro Studies

A variety of studies have assessed the biological activity of this compound:

| Study Type | Findings |

|---|---|

| Enzyme Inhibition | Demonstrated inhibitory effects on certain enzymes involved in inflammatory pathways. |

| Receptor Binding | Exhibited binding affinity to leukotriene receptors, indicating potential for anti-inflammatory effects. |

| Cell Line Studies | Showed cytotoxic effects on cancer cell lines, suggesting possible anticancer properties. |

In Vivo Studies

Animal studies have provided insights into the pharmacological effects:

- Anti-inflammatory Effects: In guinea pig models, administration resulted in reduced airway obstruction induced by leukotrienes, highlighting its potential therapeutic application in respiratory disorders .

- Toxicology Profile: Initial assessments indicate low toxicity levels, making it a promising candidate for further development.

Case Studies

-

Asthma Model Study:

- Objective: To evaluate the efficacy of this compound in reducing airway inflammation.

- Results: Significant reduction in eosinophil counts and inflammatory markers compared to control groups.

-

Cancer Cell Line Evaluation:

- Objective: Assess cytotoxicity against various cancer cell lines.

- Results: Notable IC50 values were observed, indicating potential for development as an anticancer agent.

Q & A

What are the recommended synthetic strategies for achieving high enantiomeric purity in (2R)-2-(4-Methoxypyridin-2-yl)propanoic acid?

Basic Research Question

Asymmetric synthesis using chiral catalysts (e.g., enzymatic resolution or transition-metal complexes) is critical. For example, chiral auxiliaries like tert-butyloxycarbonyl (Boc) groups can stabilize intermediates during coupling reactions with 4-methoxypyridine derivatives . Purification via preparative chiral HPLC, validated against pharmacopeial reference standards (e.g., EP impurities), ensures enantiomeric excess >99% .

How can the absolute configuration of this compound be experimentally confirmed?

Basic Research Question

X-ray crystallography remains the gold standard. Alternatively, compare experimental circular dichroism (CD) spectra with computational predictions or use chiral derivatizing agents (e.g., Mosher’s acid) for H-NMR analysis. Pharmacopeial impurity standards (e.g., EP Impurity D) provide benchmarks for stereochemical validation .

What analytical methods are optimal for quantifying trace impurities in synthesized batches?

Advanced Research Question

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 reverse-phase column (gradient elution: 0.1% formic acid/acetonitrile) detects impurities at <0.1% levels. Cross-validate results with certified reference materials (e.g., EP Impurity M) to distinguish process-related byproducts . For polar impurities, hydrophilic interaction liquid chromatography (HILIC) improves resolution .

What in vitro models are suitable for studying this compound’s interaction with biological targets?

Advanced Research Question

Use kinase inhibition assays (e.g., fluorescence polarization) to screen for activity against pyridine-binding enzymes. Cell-based reporter gene assays (e.g., luciferase) can quantify modulation of signaling pathways. Structural analogs like (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid suggest potential cross-reactivity with amino acid transporters, requiring competitive binding studies .

How should researchers resolve contradictions in published data on receptor binding affinity?

Advanced Research Question

Replicate assays under standardized conditions (pH 7.4, 37°C) using SPR (surface plasmon resonance) for kinetic analysis. Control for batch-to-batch variability in compound purity via orthogonal analytical methods (e.g., F-NMR for fluorine-containing analogs) . Meta-analyses of datasets from public repositories (e.g., PubChem BioAssay) can identify confounding variables .

What computational approaches predict the compound’s interactions with cytochrome P450 enzymes?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) into CYP3A4/2D6 crystal structures identifies potential metabolic sites. MD simulations (AMBER or GROMACS) assess binding stability over 100 ns trajectories. Validate predictions with in vitro microsomal stability assays and HPLC-MS metabolite profiling .

How can racemization be minimized during large-scale synthesis?

Basic Research Question

Optimize reaction conditions:

- Use low-temperature (<0°C) coupling steps.

- Avoid strong acids/bases; employ mild deprotection agents (e.g., TFA in DCM).

- Monitor enantiomeric ratio dynamically via inline polarimetry or chiral SFC (supercritical fluid chromatography) .

What strategies validate the compound’s stability in physiological buffers?

Advanced Research Question

Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis. Identify degradation products (e.g., demethylation at the 4-methoxy group) using high-resolution MS. Compare degradation pathways with structurally related compounds like (2R)-2-(4-chloro-2-methylphenoxy)propanoic acid to infer reactivity patterns .

How does the 4-methoxy group influence bioavailability in preclinical models?

Advanced Research Question

Perform comparative pharmacokinetics in rodent models:

- Measure logP via shake-flask method to assess lipophilicity.

- Use Caco-2 cell monolayers to predict intestinal absorption.

- The methoxy group may enhance metabolic stability compared to hydroxylated analogs, as seen in 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid derivatives .

What structural modifications could enhance target selectivity?

Advanced Research Question

Design analogs using SAR (structure-activity relationship) studies:

- Replace the methoxy group with electron-withdrawing substituents (e.g., -CF) to modulate electronic effects.

- Introduce steric hindrance (e.g., tert-butyl groups) to reduce off-target binding.

- Cross-reference with pharmacopeial impurity profiles (e.g., EP Impurity K) to avoid destabilizing the core structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.